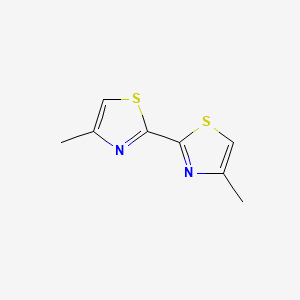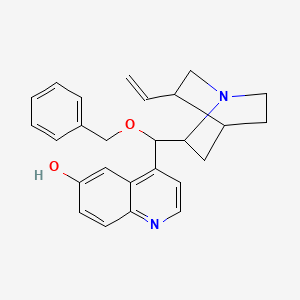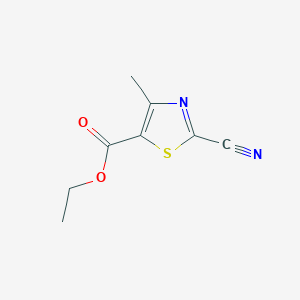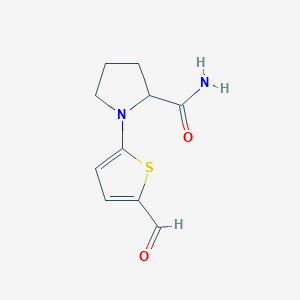
4,4Dimethyl-2,2bithiazolyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2,2-bithiazolyl is a heterocyclic compound that features two thiazole rings connected by a single bond, with methyl groups attached to the fourth carbon of each thiazole ring. Thiazole rings are known for their presence in various biologically active molecules and their applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,2-bithiazolyl typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 4,4-Dimethyl-2,2-bithiazolyl are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2,2-bithiazolyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4-Dimethyl-2,2-bithiazolyl include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles and nucleophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2,2-bithiazolyl has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2,2-bithiazolyl involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can form hydrogen bonds and other interactions with target proteins, affecting their function. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2,2-dipyridyl: Similar in structure but contains pyridine rings instead of thiazole rings.
5,5-Dimethyl-2,2-dipyridyl: Another similar compound with methyl groups on the fifth carbon of the pyridine rings.
6,6-Dimethyl-2,2-dipyridyl: Features methyl groups on the sixth carbon of the pyridine rings.
Uniqueness
4,4-Dimethyl-2,2-bithiazolyl is unique due to the presence of thiazole rings, which impart different chemical and biological properties compared to pyridine-based compounds.
Propiedades
Fórmula molecular |
C8H8N2S2 |
|---|---|
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
4-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h3-4H,1-2H3 |
Clave InChI |
VYPDSJLDNVORTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C2=NC(=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)


![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)

